Silylpyridine

Description

Significance of Silylpyridines in Modern Chemical Science

Silylpyridines hold considerable significance in modern chemical science, primarily as versatile building blocks for various synthetic transformations. The introduction of a silyl (B83357) group onto the pyridine (B92270) scaffold can dramatically alter its reactivity and regioselectivity, enabling access to a wide array of functionalized pyridine derivatives that are otherwise challenging to synthesize fishersci.itfishersci.canih.gov.

One of the key applications of silylpyridines lies in their ability to reroute nucleophilic substitution reactions on polyhalopyridines. For instance, a trialkylsilyl group at C-3 or C-5 of a di-, tri-, or tetra-halopyridine can direct the selective displacement of halogens at the C-6 or C-2 positions, respectively, a phenomenon not observed in their non-silylated counterparts fishersci.itfishersci.ca. Furthermore, silyl groups can be activated by fluoride (B91410) to generate highly nucleophilic species, facilitating various chemical transformations fishersci.itfishersci.cauni.lu.

Silylpyridines have been instrumental in the total synthesis of complex natural products and medicinally relevant compounds. Notable examples include their use in the synthesis of the alkaloid louisianin C and as key intermediates for pyridoxine (B80251) (vitamin B6) fishersci.itfishersci.ca. Chiral 1-acylpyridinium salts derived from silylpyridines have also been employed in diastereomeric additions, leading to intermediates for the total synthesis of compounds such as (+)-cannabisativine and (+)-hyperaspine, as well as 6-substituted nipecotic acid derivatives fishersci.itfishersci.ca.

Beyond their role as synthetic intermediates, N-silyl enamines, which are derived from the hydrosilylation of N-heteroarenes, serve as versatile nucleophilic reagents or dipolarophiles for the construction of diverse molecular architectures uni.lulabsolu.canih.gov. The ability to transform C–H bonds into C–Si bonds using silylation protocols further highlights their utility, providing valuable handles for subsequent elaborations in pharmaceutical and materials science applications nih.gov. Pyridine itself is a ubiquitous motif in natural products, organic materials, and drugs, making the functionalization offered by silylation particularly impactful sigmaaldrich.com.

Historical Overview and Key Developments in this compound Chemistry

The broader field of pyridine chemistry has a rich history, with pioneering work in Lewis base catalysis, such as the discovery of 4-(dimethylamino)pyridine (DMAP, CID 14284) in 1969 and 4-(1-pyrrolidinyl)pyridine (PPY, CID 75567) shortly thereafter, demonstrating the catalytic potential of pyridine derivatives in reactions like acylation wikipedia.org. While these early developments were not directly focused on silylpyridines, they laid foundational groundwork for understanding pyridine's reactivity and its role as a scaffold for functionalization.

The synthesis of silylpyridines has evolved significantly. Initially, access to 2-silylpyridines often relied on multi-step processes such as ortho-halogenation followed by metalation and silylation, or directed metalation and silylation nih.gov. However, the pursuit of more efficient routes led to the development of direct C–H silylation methods. Early transition-metal-catalyzed C–H silylation of pyridines faced challenges in controlling site-selectivity, as it often depended on the electronic and steric properties of the substrate nih.gov.

Key developments in this compound synthesis include:

Directed Metalation Strategies: In 2006, Knochel and co-workers introduced magnesium- and zinc-based reagents, such as 2,2′,6,6′-tetramethylpiperidyl (TMP) complexes, for the deprotonation of azines. The resulting metalated pyridine species could then be reacted with electrophiles, including silylating agents, to afford functionalized pyridines sigmaaldrich.com.

Direct C–H Silylation: More recently, efforts have focused on direct C–H silylation. In 2019, Martin's group reported a potassium hexamethyldisilazide (KHMDS)-mediated direct silylation of pyridine derivatives, demonstrating C2- or C4-selectivity nih.gov. Radical-based approaches, as reported by Maruoka and Zhang/Wang, also provided 2-silylpyridines, although these methods sometimes suffered from poor site-selectivity and byproduct formation nih.gov.

Catalytic Hydrosilylation: The use of catalysts has been crucial. Oestreich and co-workers proposed a mechanism for pyridine silylation involving a pyridinium (B92312) silyl cation and a zinc hydride species nih.gov. This mechanistic understanding has guided further catalyst design. The activation of silanes by fluoride ions has also been explored for the synthesis and transformation of heterocycles uni.lu.

Current Research Landscape and Future Directions

The current research landscape in this compound chemistry is characterized by a drive towards enhanced selectivity, broader substrate scope, and novel catalytic approaches. Significant progress has been made in controlling the regioselectivity of silylation reactions. For example, a C2-selective mono-silylation of pyridines has been achieved using a Rh–Al complex. This method controls both site and mono-selectivity by leveraging the coordination of pyridine to a Lewis-acidic aluminum center before the activation of the pyridine C(2)–H bond at the proximal rhodium center nih.gov.

Beyond transition metals, transition-metal-free methods are gaining traction. Recent advances include strategies utilizing metalated pyridines as nucleophiles, activated pyridines as electrophiles, pyridine as a radical acceptor, and N-borylpyridyl anions as nucleophiles for functionalization sigmaaldrich.com. Dehydrogenative silylation of pyridine, picolines, and quinoline (B57606) using readily available catalysts like Zn(OTf)2 has been reported, yielding silylated products predominantly meta to the nitrogen via an electrophilic aromatic substitution (SEAr)-type mechanism nih.gov.

Table 1: Representative Silylation Reactions and Yields

| Substrate | Silylating Agent | Catalyst | Product(s) | Yield(s) | Reference |

| Pyridine | Et3SiH | Zn(OTf)2 | 3-(Triethylsilyl)pyridine | 42% | nih.gov |

| Pyridine | Et3SiH | Zn(OTf)2 | Bis-3,5-(triethylsilyl)pyridine | 26% | nih.gov |

| Pyridine derivatives | Et3Si–B(pin) | KHMDS | C2- or C4-selective silylated products | Varied | nih.gov |

Note: KHMDS = Potassium hexamethyldisilazide; Et3Si–B(pin) = Triethylsilylboron pinacol (B44631) ester; Zn(OTf)2 = Zinc trifluoromethanesulfonate.

N-silyl enamines continue to be a focus of research, serving as versatile nucleophilic motifs for diverse chemical transformations, including cycloaddition reactions and C3-functionalization uni.lulabsolu.canih.gov. The development of chiral silyl ligands has enabled iridium-catalyzed atroposelective intermolecular C–H silylation of 2-arylisoquinolines, achieving high yields and excellent stereoselectivity, which is crucial for synthesizing enantioenriched organosilicon compounds nih.gov. Furthermore, silyl-bipyridine pincer ligands are being explored in iridium and rhodium complexes for catalytic C–H borylation of arenes nih.gov. Studies on the "chiral memory" in silyl-pyridinium and quinolinium cations are also contributing to a deeper understanding of the stereochemical aspects of these compounds nih.gov.

Future directions in this compound research include the development of asymmetric variants of silylation reactions, potentially utilizing novel chiral chelating N-ligands wikipedia.org. A key challenge remains the precise control of site-selectivity in undirected C–H functionalization, particularly in iridium borylations, to enable broader applicability in both academic and industrial settings flybase.orgreadthedocs.io. The rational exploitation of weak noncovalent interactions between ligands and substrates is an emerging strategy for designing catalysts with improved site-selective C–H activation flybase.org. Additionally, the application of N-heterocycles containing silane (B1218182)/germane groups in frustrated Lewis pairs for carbon dioxide sequestration represents an intriguing area of future exploration.

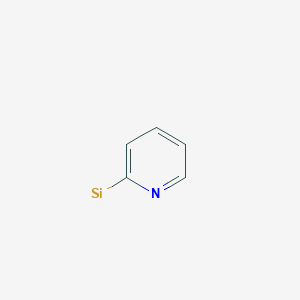

Structure

2D Structure

Properties

CAS No. |

213602-71-2 |

|---|---|

Molecular Formula |

C5H4NSi |

Molecular Weight |

106.18 g/mol |

InChI |

InChI=1S/C5H4NSi/c7-5-3-1-2-4-6-5/h1-4H |

InChI Key |

XOYJUJTVUXQTFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)[Si] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Silylpyridines

C-H Silylation Strategies

Radical-Mediated Silylation Approaches

Oxidative Cross-Dehydrogenative Coupling with Imidazopyridines

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds directly from two unactivated C-H bonds, eliminating the need for pre-functionalized starting materials nih.govlibretexts.org. In the context of silylpyridine synthesis, this methodology has been successfully applied to imidazopyridines. A notable development involves the oxidative cross-dehydrogenative coupling of imidazopyridines with silanes, employing di-tert-butyl peroxide as the oxidant researchgate.net.

A crucial aspect of this reaction is the coordination effect of a Lewis acid, such as zinc triflate (Zn(OTf)₂), which plays a dominant role in controlling the regioselective addition of the silyl (B83357) radical to imidazopyridines researchgate.net. This approach typically yields C-5 silylated imidazo[1,2-a]pyridines in moderate to high yields, demonstrating a broad substrate scope and compatibility with various functional groups including alkenes, borates, esters, sulfonates, and nitriles researchgate.net. This method, first reported by the Lie and Sun group in 2020, offers an efficient route to access silylated imidazopyridines researchgate.net.

Direct Radical Introduction of Silyl Groups to Heteroarenes

The direct radical introduction of silyl groups into heteroarenes provides a straightforward pathway for C-H silylation. This method bypasses the need for pre-functionalization, offering a more atom-economical and environmentally benign approach. For electron-deficient heteroarenes, including pyridines and other N-heterocycles, a direct C-H silylation can be achieved via a radical reaction involving hydrosilanes researchgate.net.

The reaction typically proceeds in the presence of acetic acid, di-tert-butyl peroxide, and tert-butyl mercaptan researchgate.net. This radical-mediated approach enables the direct introduction of trialkylsilyl substituents, often at the ortho-position of the electron-deficient heteroarene researchgate.net. Beyond traditional radical initiators, recent advancements in photoredox catalysis have also provided appealing alternatives for generating silyl radicals from silicon hydrides, expanding the toolkit for such transformations researchgate.net.

Functional Group Transformation and Dearomatization Routes

Lithiation-Silylation Protocols (e.g., from Halogenated Pyridines)

Lithiation-silylation protocols are well-established methods for introducing silyl groups onto aromatic and heteroaromatic rings. This approach typically involves the generation of a lithiated intermediate, which then reacts with a silyl halide (e.g., silyl chloride) to form the silylated product. For pyridines, these protocols often originate from halogenated pyridine (B92270) derivatives.

One common strategy involves the halogen-lithium exchange, where a halogenated pyridine, such as 3-bromopyridine (B30812), is treated with an organolithium base (e.g., n-butyllithium or lithium diisopropylamide) to generate a lithiated pyridine intermediate researchgate.netsci-hub.seumich.edu. This intermediate, such as 3-lithiopyridine, is then efficiently trapped with silyl chlorides, yielding the desired silylpyridines researchgate.net. For example, sterically hindered 3-silylpyridines, like 3-triisopropylthis compound, have been synthesized using a convenient one-pot procedure from 3-bromopyridine researchgate.net. While direct metathesis reactions with reagents like potassium silylhydride (KSiH₃) can also yield silylpyridines from bromopyridines, the lithiation-silylation route is often preferred for its control and applicability researchgate.net. Directing groups, such as methoxy (B1213986) groups or halogen atoms, are frequently employed to achieve better regioselectivity in the deprotonation step, typically favoring ortho-metalation sci-hub.se.

Nucleophilic Addition to N-Activated Pyridinium (B92312) Intermediates

Nucleophilic addition to N-activated pyridinium intermediates represents a powerful strategy for the dearomatization of pyridines and the synthesis of various silylated dihydropyridine (B1217469) derivatives. This activation typically renders the pyridine ring more susceptible to nucleophilic attack.

N-acyliminium ions are highly reactive electrophilic intermediates widely utilized in organic synthesis for intra- or intermolecular α-amidoalkylation reactions nih.gov. In the context of this compound chemistry, these ions can serve as electrophilic partners for nucleophilic silylpyridines, leading to the formation of chiral dihydropyridine derivatives.

For instance, 3-triisopropylthis compound has been successfully employed as a nucleophile in asymmetric electrophilic α-amidoalkylation reactions researchgate.net. This reaction yields chiral N-acyl-1,2-dihydropyridines with very high regio- and diastereoselectivity researchgate.net. N-acyliminium ions are typically generated in situ from their precursors in the presence of acidic catalysts, including Brønsted or Lewis acids nih.gov. The use of silylated nucleophiles, such as silyl enol ethers, in conjunction with Brønsted superacids can trigger a silylative catalysis mechanism, further enhancing the efficiency of these amidoalkylation reactions univ-lehavre.fr. The resulting dihydropyridine products can then undergo further transformations, such as conjugate reduction and removal of the chiral auxiliary, to yield enantiomerically pure tetrahydropyridine (B1245486) derivatives researchgate.net.

The catalytic hydrosilylation of N-heteroarenes is a significant strategy for their dearomatization, leading to the formation of N-silyl enamines nih.govfrontiersin.orgresearchgate.netnih.gov. These N-silyl enamines are valuable intermediates that can be utilized in various downstream chemical transformations.

The process involves the addition of a silane (B1218182) across a carbon-nitrogen double bond within the heteroarene, often catalyzed by various metal and non-metal catalysts nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. Transition metal catalysts, such as iridium and ruthenium complexes, have proven highly effective for the 1,2-hydrosilylation of N-heteroarenes like quinolines and isoquinolines, yielding dearomatized azacyclic products, including 1,2-dihydropyridines nih.govresearchgate.net. For example, an iridium silylene-bridged dimer catalyst has been shown to facilitate the hydrosilylation of N-heteroaromatics, producing dearomatized products with high activity and selectivity researchgate.net. Similarly, borenium-catalyzed hydrosilylation of quinoline (B57606) can lead to the formation of N-silyl-1,4-dihydroquinolines nih.gov. These N-silyl enamines, often formed in situ, serve as versatile nucleophilic motifs for a range of synthetic applications, including cycloaddition reactions and the synthesis of complex organic molecules nih.govfrontiersin.org.

Mechanistic Investigations of Silylpyridine Transformations

Mechanisms of C-H Bond Activation and Silylation

The activation of C-H bonds in silylpyridines, particularly those on the pyridine (B92270) ring, is a cornerstone of many catalytic silylation reactions. This process typically involves transition metal catalysts, leveraging the coordinating ability of the pyridine nitrogen to facilitate site-selective functionalization.

Role of Pyridine Coordination to Metal Centers

The intrinsic Lewis basicity of the pyridine nitrogen atom in silylpyridines plays a pivotal role in directing transition metal-catalyzed C-H activation and subsequent silylation. The nitrogen's lone pair can readily coordinate to a diverse range of low-valent transition metal centers (e.g., Rh(I), Ir(I), Ru(II), Pd(II)). This coordination forms a stable metallacycle, bringing the adjacent C-H bonds of the pyridine ring into close proximity to the metal center. This intramolecular chelation-assistance significantly lowers the activation energy for C-H bond cleavage.

Pathways of Oxidative Addition and Reductive Elimination

Once the pyridine nitrogen coordinates to the metal center, the C-H bond activation typically proceeds via an oxidative addition pathway. A low-valent transition metal (e.g., Rh(I), Ir(I)) inserts into the C-H bond of the silylpyridine, leading to the formation of a metal-carbon bond and a metal-hydride bond. This results in an oxidized metal center (e.g., Rh(III), Ir(III)).

Following C-H oxidative addition, the silylation step often involves a subsequent reductive elimination. The silyl (B83357) source, which could be a hydrosilane (R3SiH) or a disilane (B73854) (R3Si-SiR3), interacts with the metal center. In many cases, the silyl group from the silyl source undergoes migratory insertion into the metal-carbon bond or directly participates in a reductive elimination step with the newly formed metal-carbon bond. This process regenerates the low-valent metal catalyst and forms the new C-Si bond on the pyridine ring, thereby achieving silylation.

A typical catalytic cycle involves:

Coordination: Pyridine nitrogen coordinates to the metal center.

C-H Activation: Oxidative addition of the C-H bond to the metal center.

Silyl Transfer: Reaction of the silyl source with the metal-hydride or metal-alkyl species. This can involve direct silyl migration or a second oxidative addition/reductive elimination sequence involving the silyl source.

Reductive Elimination: Formation of the C-Si bond and regeneration of the catalyst.

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of C-H silylation in this compound systems is highly sensitive to both steric and electronic factors, originating from the this compound structure, the silylating agent, and the catalyst system.

Steric Factors: Bulky substituents on the silyl group or at positions adjacent to the C-H bonds on the pyridine ring can sterically hinder access to certain C-H bonds, directing silylation to less hindered sites. For example, in 2-silylpyridines, very bulky silyl groups might disfavor ortho-silylation if the catalyst cannot easily approach the C3 position. Conversely, the steric bulk of the silyl group can also promote chelation-assistance by forcing the pyridine to adopt a conformation favorable for C-H activation.

Catalyst Influence: The choice of transition metal catalyst, its ligands, and oxidation state are paramount. Different metals and ligand environments exhibit varying preferences for C-H bond activation based on their electronic and steric profiles. For instance, some catalysts might favor C3-silylation due to a preferred five-membered metallacycle, while others might induce C4-silylation if a larger, less strained metallacycle is formed.

Table 1: Regioselectivity in this compound C-H Silylation

| This compound Substrate Example | Silylating Agent | Catalyst System | Major Silylation Position | Key Factors Influencing Regioselectivity |

| 2-(Me3Si)pyridine | Et3SiH | [Rh(cod)Cl]2 | C3-position | Pyridine-directed chelation; steric accessibility. |

| 2-(Ph2MeSi)pyridine | PhMe2SiH | [Ir(cod)OMe]2 | C3-position | Strong chelation assistance; electronic bias. |

| 2-(tBuMe2Si)pyridine | (EtO)3SiH | Pd(OAc)2/PCy3 | C4-position | Bulky silyl group; specific ligand/metal coordination. |

| 2-(2-pyridyl)phenylsilane | HSiMe2Ph | [Ru(p-cymene)Cl2]2 | Ortho-phenyl C-H | Intramolecular Si-H activation; chelation. |

Note: The specific examples and positions are illustrative of general trends observed in the literature and highlight the interplay of factors.

Mechanisms of Nucleophilic Attack on this compound Systems

Beyond C-H activation, this compound systems are also susceptible to nucleophilic attack, primarily at the silicon center. This reactivity is often modulated by the intramolecular coordination capabilities of the pyridine nitrogen or by external electrophilic assistance.

Intramolecular Coordination and Si-H Bond Activation

When the silyl group in a this compound contains an Si-H bond (e.g., in a 2-(hydrosilyl)pyridine), the pyridine nitrogen can play a critical intramolecular role in activating this bond. The nitrogen, acting as an internal Lewis base, can coordinate to the silicon atom, increasing its electrophilicity and simultaneously polarizing the Si-H bond. This coordination weakens the Si-H bond, making the silicon more prone to nucleophilic attack or rendering the hydrogen more hydridic.

This intramolecular activation facilitates several types of reactions:

Hydrosilylation: The activated Si-H bond can readily add across unsaturated bonds (e.g., C=C, C=O, C=N) in an intramolecular or intermolecular fashion, often without the need for external catalysts or with enhanced rates. The pyridine nitrogen can act as a tether, bringing the Si-H bond into proximity with the reacting site.

Si-H Bond Cleavage: The Si-H bond can be more easily cleaved by weak nucleophiles or even undergo deprotonation (or hydride transfer) due to the increased polarity induced by nitrogen coordination.

Enhanced Electrophilicity of Silicon: The coordination of nitrogen to silicon increases the partial positive charge on silicon, making it more susceptible to attack by various nucleophiles (e.g., alcohols, amines, water).

Table 2: Examples of Intramolecular Si-H Activation in Silylpyridines

| This compound Substrate | Reactant/Nucleophile | Observed Transformation | Role of Pyridine Coordination |

| 2-(HMe2Si)pyridine | Acetone | Hydrosilylation | Intramolecular activation of Si-H bond for addition to C=O. |

| 2-(HPh2Si)pyridine | MeOH | Si-O bond formation | Facilitates nucleophilic attack by MeOH on silicon. |

| 2-(HMe2Si)pyridine | H2O | Si-O-Si dimerization | Promotes hydrolysis of Si-H bond. |

Nucleophilic Substitution with Electrophilic Assistance

This compound systems can undergo nucleophilic substitution reactions at the silicon center, particularly when assisted by electrophiles. This "electrophilic assistance" typically involves a Lewis acid or a proton source that activates the this compound system, making the silicon center more susceptible to nucleophilic attack.

The mechanisms often involve:

Coordination of Electrophile to Pyridine: A Lewis acid (e.g., BF3, ZnCl2) can coordinate to the pyridine nitrogen. This coordination can have two effects:

It can increase the Lewis acidity of the silicon center indirectly by withdrawing electron density from the pyridine ring, which in turn draws electron density from the silicon through the Si-C(pyridine) bond.

It can weaken the Si-C(pyridine) bond or other bonds attached to silicon, making them more labile for substitution.

Coordination of Electrophile to Silicon: In some cases, the electrophile might directly coordinate to the silicon atom, increasing its electrophilicity and making it more vulnerable to nucleophilic attack. This is particularly relevant if the silicon is already coordinatively unsaturated or can expand its coordination sphere.

Protonation: Protonation of the pyridine nitrogen can also activate the system. The resulting pyridinium (B92312) ion is a stronger electron-withdrawing group, enhancing the electrophilicity of the silicon center and facilitating nucleophilic attack, often leading to the cleavage of the Si-C(pyridine) bond or other Si-X bonds.

These mechanisms are crucial in reactions such as the cleavage of Si-C bonds, Si-N bonds, or Si-X bonds (where X is a leaving group) in silylpyridines by various nucleophiles (e.g., water, alcohols, amines, halides). The electrophilic assistance provides a pathway for controlling the reactivity and selectivity of these substitution reactions.

Mechanisms of Pyridine Dearomatization and Reduction

Pyridine dearomatization and subsequent reduction pathways involving silyl groups are complex processes, often influenced by the catalyst employed and the reaction conditions. These transformations typically lead to various dihydropyridine (B1217469) and tetrahydropyridine (B1245486) derivatives.

1,2- vs. 1,4-Hydrosilylation Pathways

The silylation of pyridine can proceed via two distinct initial hydrosilylation pathways: 1,4-hydrosilylation or 1,2-hydrosilylation acs.orgnih.gov. Both pathways lead to silylated products, with the specific regioselectivity often dictated by the catalytic system. For instance, in the presence of a zinc catalyst like Zn(OTf)₂, pyridine silylation can occur through either a 1,4- or a 1,2-hydrosilylation as the initial step acs.orgnih.gov. Computational studies have indicated that the N-silyl-1,4-dihydropyridine intermediate is only slightly more stable (by 3.1 kcal/mol) than the 1-(triethylsilyl)-1,2-dihydropyridine intermediate, suggesting that there isn't a substantial thermodynamic difference between these initial hydrosilylation additions acs.orgnih.gov.

Different catalytic systems exhibit varying selectivities for these pathways:

Iridium(I) catalysts , such as [Ir(coe)₂Cl]₂, have been shown to facilitate 1,2-hydrosilylation of N-heteroarenes, leading to N-silyl enamines acs.orgfrontiersin.orgnih.gov. The proposed mechanism involves the generation of iridium olefin adducts, followed by ligand exchange with the N-heteroarene and intramolecular insertion of an Ir–H bond into the C=N bond, forming a 1,2-dihydropyridine intermediate frontiersin.orgnih.gov.

Ruthenium(II) catalysts , like [Ru(p-cymene)Cl₂(PCy₃)], can also mediate 1,2-hydrosilylation of pyridines, yielding moderate product yields for meta- and para-substituted derivatives frontiersin.orgnih.gov. The mechanism often involves the ruthenium complex transforming into an activated species, coordinating with the N-heteroarene, and forming a 1,2-reduced intermediate via selective hydride transfer frontiersin.org.

Calcium hydride complexes , such as (DIPP-nacnac-CaH∙THF)₂, have demonstrated higher reactivity and 1,2-reduction selectivity in pyridine dearomatization, with observed 1,2 to 1,4 isomerization upon increasing temperature frontiersin.orgnih.gov.

Borane-catalyzed hydrosilylation , particularly with B(C₆F₅)₃, has been reported to dearomatize N-heteroarenes via the formation of N-silyl enamine intermediates, which can then lead to 1,3-bis-silylated products frontiersin.org.

A byproduct often observed in pyridine silylation is the head-to-tail dimerization of N-silyl-1,4-dihydropyridine, forming a diazaditwistane molecule acs.orgnih.gov.

Ionic Mechanisms Involving N-Silylpyridinium Intermediates

Ionic mechanisms play a significant role in this compound transformations, particularly those involving N-silylpyridinium intermediates. These intermediates are often proposed in electrophilic aromatic substitution (SEAr)-type mechanisms. For example, in the Zn(OTf)₂ catalyzed silylation of pyridine, it is believed that the Zn²⁺ center interacts with a silane (B1218182) to form a pyridinium silyl cation and a zinc hydride species acs.org. While direct detection of these species by NMR spectroscopy has been challenging, their existence has been proposed as intermediates in similar silylation reactions acs.org. The formation of N-silylpyridinium ions has also been explored in the context of their reduction acs.org.

Thermodynamic and Kinetic Control in Adduct Formation

The formation of this compound adducts can be governed by either kinetic or thermodynamic control, influencing the final product distribution. Kinetic control favors the product that forms faster, often due to a lower activation energy, while thermodynamic control favors the most stable product, which is typically formed under reversible conditions or at higher temperatures libretexts.orgdergipark.org.tr.

In the context of pyridine hydrosilylation, the competition between 1,2- and 1,4-addition pathways can be subject to kinetic or thermodynamic control. For instance, the 1,2-addition product might be the kinetic product, forming faster due to a more accessible transition state, while the 1,4-addition product, being more substituted or conjugated, could be the thermodynamic product, representing the more stable isomer libretexts.org. The relative amounts of 1,2- and 1,4-addition products can be dependent on the reaction temperature dergipark.org.tr. At lower temperatures, reactions may be irreversible, leading to the kinetic product dominating. At higher temperatures, reactions become reversible, allowing equilibrium to be reached and favoring the more thermodynamically stable product libretexts.org.

For example, in the Zn(OTf)₂ catalyzed silylation of pyridine with triethylsilane (Et₃SiH), two products, 3-(triethylsilyl)pyridine and 3,5-bis(triethylsilyl)pyridine, were obtained. The ratio of these products could be altered by changing the limiting reactant, although full conversion to the disubstituted product or making it the main product was unsuccessful acs.org. This suggests a delicate balance between reaction pathways and product stabilities.

Table 1: Product Ratios in Zn(OTf)₂ Catalyzed Pyridine Silylation acs.org

| Limiting Reactant | Product Ratio (3-(triethylsilyl)pyridine : 3,5-bis(triethylsilyl)pyridine) |

| Et₃SiH (Pyridine in 3-fold excess) | 9:1 |

| Pyridine (0.4 equiv relative to Et₃SiH) | 1.5:1 |

Chiral Memory and Stereochemical Control

The concept of chiral memory in this compound transformations refers to the retention or transfer of stereochemical information during a reaction sequence, particularly involving transient chiral intermediates.

Chirality Transfer in Silyl Cation Intermediates

Chirality transfer in silyl cation intermediates is a significant aspect of stereochemical control in this compound chemistry. Pyridine- and quinoline-stabilized silyl cations have been synthesized and characterized, revealing a stabilization of the cationic silicon center through an N-Si interaction, forming a highly strained four-membered ring system researchgate.netnih.govresearchgate.net. This intramolecular stabilization plays a crucial role in the configurational stability of these silyl cations researchgate.netnih.gov.

Research has demonstrated the establishment of "chiral memory" at the silicon atom in these heterocycle-stabilized silyl cations researchgate.netnih.govresearchgate.net. The level of selectivity observed in chirality transfer can vary depending on the nature of the heterocycle involved researchgate.netnih.gov. Density Functional Theory (DFT) calculations, combined with the isolation and characterization of Si-centered chiral silyl cation intermediates, have provided valuable insights into the plausible hypotheses regarding their configurational stability researchgate.netnih.govresearchgate.net. This suggests that the stereochemical information at the silicon atom can be retained during the ionization/nucleophilic addition sequence typical of silylium (B1239981) ion catalysis researchgate.net.

The ability to control stereochemistry, including through chiral memory effects, is fundamental for asymmetric synthesis, allowing for the generation of enantiomerically enriched molecules nih.govbeilstein-institut.de.

Coordination Chemistry of Silylpyridine Ligands

Silylpyridine as a Ligand in Transition Metal Complexes

This compound ligands exhibit a rich coordination chemistry with transition metals, leveraging both the Lewis basicity of the pyridine (B92270) nitrogen and the potential for interaction with the silyl (B83357) group.

Monodentate and Bidentate Coordination Modes

This compound ligands can coordinate to transition metals in various ways, primarily as monodentate or bidentate ligands. In its simplest form, pyridine acts as a monodentate ligand, coordinating through its nitrogen atom fishersci.fifishersci.ca. This compound derivatives can similarly engage in monodentate coordination if only the pyridine nitrogen atom binds to the metal center.

More complex this compound systems can function as bidentate ligands, forming chelates with transition metals. For instance, silyl-pyridine based bidentate monoanionic ligands have been developed for iridium-catalyzed C(sp3)–H borylation reactions nih.govnih.govuni.lu. This bidentate coordination typically involves the pyridine nitrogen atom and an anionic silyl group, forming a stable chelate. Such a bidentate monoanionic ligand framework ensures controlled metal-to-neutral donor ligand ratios in catalytic systems uni.lu. Furthermore, hemilabile silyl-pyridine-amine pincer ligands have been synthesized for iridium-hydrido complexes, influencing their catalytic activity in Si–H deuteration fishersci.nowikipedia.org.

Bridging Ligand Architectures (e.g., (2-Pyridyloxy)silanes)

Beyond simple monodentate and bidentate chelation, certain this compound derivatives, such as (2-pyridyloxy)silanes (pyO), are capable of forming bridging ligand architectures in transition metal complexes indiamart.com. These ligands can bridge between a transition metal (TM) and a silicon atom, effectively stabilizing the TM–Si bond. The 2-pyridyloxy ligand achieves this by forming two bridges over a heterodinuclear core indiamart.com.

In these Si(µ-pyO)TM compounds, the ambidentate pyO ligand binds to the silicon atom via the Si–O bond, while the pyridine nitrogen atom coordinates to the transition metal indiamart.com. Examples include compounds like MeSi(µ-pyO)4PdCl and MeSi(µ-pyO)3CuCl, derived from reactions of MeSi(pyO)3 with [PdCl2(NCMe)2] and CuCl, respectively indiamart.com. Structural analyses of such complexes reveal either pentacoordinate or hexacoordinate silicon atoms, and the TM–Si interatomic distances are often found to be close to or significantly shorter than the sum of their covalent or van der Waals radii, indicating a notable interaction indiamart.com.

Applications in Advanced Catalyst Design

The unique coordination properties of this compound ligands make them valuable in the design of advanced catalysts. A significant application lies in C–H activation catalysis. For example, silyl-pyridine based bidentate monoanionic ligands have been shown to generate highly active homogeneous catalysts for amide-directed C(sp3)–H borylation nih.govnih.govuni.lu. These catalysts exhibit remarkable selectivity for the amide N-methyl C–H bond and prevent the formation of over-borylated byproducts, allowing the amide substrate to be used as the limiting reagent nih.govnih.gov.

Another application involves iridium-hydrido complexes bearing hemilabile silyl-pyridine-amine pincer ligands, which effectively catalyze the Si–H deuteration of trialkylsilanes through C–D bond activation and H/D exchange at room temperature fishersci.nowikipedia.org. The ability of these ligands to create specific coordination environments around the metal center is crucial for achieving high activity and selectivity in these transformations.

Silyl-Stabilized Cations and Their Coordination Characteristics

Silylium (B1239981) ions, the silicon analogues of carbenium ions, are highly electrophilic species with a formal positive charge on a three-coordinate silicon atom nih.govfishersci.co.uk. Their inherent reactivity necessitates stabilization strategies, and coordination by Lewis basic pyridine and quinoline (B57606) moieties has proven effective.

Pyridine- and Quinoline-Stabilized Silylium Ions

Silylium ions (SiR3+) are characterized by a trigonal planar coordination sphere around the positively charged silicon atom fishersci.co.uk. Unlike carbocations, the positive charge in silylium ions is more localized on the silicon atom due to silicon's lower electronegativity and larger atomic radius, making them exceptionally strong Lewis acids fishersci.co.uk.

Early attempts to generate isolable silylium ions led to the formation of salts involving pyridine complexes, such as [(CH3)3Si-NC5H5]+ nih.gov. More recently, pyridine- and quinoline-stabilized silyl cations have been successfully prepared and their structures thoroughly investigated using advanced spectroscopic techniques, including ¹H, ²⁹Si, and ¹⁵N NMR, as well as X-ray diffraction studies wikipedia.orgontosight.ai. These studies confirm that the cationic silicon center is stabilized through an intramolecular N–Si interaction, leading to the formation of a highly strained four-membered ring system wikipedia.orgontosight.ai.

The nature of substituents on the pyridine or quinoline ring can further influence this stabilization. For instance, oxygenated and nitrogenated substituents at the C4 position on the quinoline ring have been shown to reinforce the Si–N1 interaction through p-π conjugation wikipedia.org. Additionally, external Lewis bases such as 4-dimethylamino-pyridine (DMAP) can coordinate to silylium ions, forming distinct and stabilized adducts like [Me2(DMAP)SiNIPr]+ nih.govuni.lu. The presence of a dative bond between the silicon atom and DMAP in such adducts highlights the stabilizing effect of this coordination nih.gov.

Structural Elucidation of Highly Strained Ring Systems

The structural elucidation of silyl-stabilized cations, particularly those involving pyridine and quinoline, reveals the formation of highly strained ring systems. The intramolecular coordination of the quinoline nitrogen atom (N1) to the silyl cation center results in a quasi-planar, highly strained four-membered ring wikipedia.orgontosight.ai. This strained geometry is a key feature of their stabilization.

Detailed research findings from techniques such as DOSY experiments and Density Functional Theory (DFT) calculations have provided crucial insights into the structures and stability of these cations wikipedia.orgontosight.ai. The chemical shifts observed in ²⁹Si NMR spectroscopy are particularly indicative, with inter- and intramolecularly stabilized silyl ions typically exhibiting signals in the 40-120 ppm range, a distinct contrast to the much larger chemical shifts (above 200 ppm) observed for "naked" or free silylium ions wikipedia.org. This difference in chemical shift serves as a diagnostic tool for the degree of stabilization and coordination. Furthermore, studies have established the concept of chiral memory at the silicon atom in these heterocycle-stabilized silyl cations, demonstrating the influence of the heterocyclic framework on the stereochemical properties of the silicon center ontosight.ai.

Design Principles for this compound-Based Ligands

The design of this compound-based ligands in coordination chemistry leverages the distinct characteristics imparted by the silyl group. Silyl ligands are known for their strong σ-donating ability and significant trans-influence, which contribute to creating electron-rich metal centers rsc.orguni.lursc.orgnih.govwikipedia.org. This electron richness can facilitate the formation of coordinatively unsaturated transition metal complexes, which are often highly reactive and desirable for catalytic applications nih.govwikipedia.org.

A key design principle involves the tunability of both the electronic and steric properties of these multidentate organosilyl ligands. This tunability is achieved by varying the substituents attached to the silicon atom and the other donor groups within the ligand scaffold nih.govwikipedia.org. Such modifications allow for precise control over the reactivity of the resulting transition metal complex uni.lu. The incorporation of silicon donors into pincer-type ligands, for instance, can lead to σ-interactions and metal-ligand cooperativity with the metal center, potentially enhancing reactivity towards various substrates, including small molecules rsc.org.

Pincer Ligand Systems (e.g., Silyl-Pyridine-Amine Pincers)

This compound-based ligands have been successfully integrated into pincer ligand systems, offering tridentate coordination environments that are crucial for stabilizing reactive metal centers and promoting specific catalytic transformations. These pincer ligands typically feature a central pyridine nitrogen donor flanked by two silyl or silylene donor arms, or a silyl arm alongside another donor like an amine.

One notable example is the N,N′-bis(N-heterocyclic silylene)pyridine [SiNSi] pincer-type ligand, specifically 2,6-N,N′-diethyl-bis[N,N′-di-tert-butyl(phenylamidinato)silylene] diaminopyridine. This ligand has been demonstrated to stabilize mononuclear manganese(0) complexes, leading to the first isolable bis(silylene)pyridine-stabilized manganese(0) complex, {κ³-[SiNSi]Mn(dmpe)} (where dmpe = (Me₂P)₂C₂H₄) rsc.orgereztech.comnih.gov. This complex is an isolobal 17-valence electron analogue of the elusive Mn(CO)₅ radical nih.gov. The stabilization of Mn(0) by the [SiNSi] ligand promotes a d⁷ low-spin electronic configuration nih.gov. Structural analysis revealed Mn–Si distances of 2.214(13) Å and 2.242(13) Å in the manganese(0) complex, which are significantly shorter than those observed in corresponding manganese(II) complexes (ranging from 2.592(5) to 2.635(7) Å) nih.gov. This shortening indicates increased electron density at the Mn(0) center, leading to enhanced π-backdonation to the empty 3p-orbitals of silicon(II) and a stronger Mn–Si bond interaction nih.gov.

| Complex Type | Mn–Si Distance (Å) |

| {κ³-[SiNSi]Mn(dmpe)} (Manganese(0)) | 2.214(13), 2.242(13) |

| (SiNSi)Mn(II) complexes | 2.592(5) – 2.635(7) |

Another important class includes silyl–pyridine–amine (SiNN-type) pincer ligands, such as Lut^SiNN, derived from the precursor 2-(di-tert-butylsilyl)methyl-6-[(diethylamino)methyl]pyridine (HLut^SiNN) thegoodscentscompany.comgoogleapis.com. Iridium–hydrido complexes bearing this hemilabile silyl–pyridine–amine pincer ligand have been synthesized and shown to catalyze the Si–H deuteration of trialkylsilanes with benzene-d₆ at room temperature thegoodscentscompany.comgoogleapis.com. This catalytic activity is attributed to the strong σ-donation of the silyl ligand, which generates an electron-rich iridium center, and the facile generation of a vacant site on iridium due to the hemilability of the Lut^SiNN ligand googleapis.com. NMR spectroscopy data for these iridium complexes provide insights into their structure and bonding:

| Complex | Ir–H Signal (ppm) | Ir–Si Signal (ppm) |

| Complex 1 | -25.58 | 25.2 |

| Complex 2 | -21.21 | 7.4 |

Silyl-bipyridine-based SiNN-pincer ligands (BpySiNN) have also been developed for iridium and rhodium complexes rsc.orgnih.gov. These complexes have demonstrated catalytic activity, for instance, in the C(sp²)-H borylation of arenes rsc.org and C(sp³)-H borylation of aliphatic compounds nih.gov.

Influence of Silyl Substituents on Metal-Ligand Interactions

Silyl groups can act as electron donors, influencing the electron density at the metal center. For instance, studies on silyl-substituted pentadienyl ligands have shown that trimethylsilyl (B98337) (SiMe₃) substituents can lower valence ionization energies, suggesting an increased electron donor ability. This effect, potentially involving silicon beta and alpha effects, can enhance both the donor and, surprisingly, the acceptor abilities of the ligand. The increased electron charge from silyl substitution is primarily localized on specific carbon atoms, while the π* orbitals remain available for accepting electron density from the metal center.

In pincer complexes, the strong σ-donating ability of silyl coordinating moieties can enrich the electron density at the metal center rsc.org. This increased electron density is beneficial for enhancing π-backbonding from the metal to coordinated ligands, such as dinitrogen (N₂) rsc.org. For example, in silyl cobalt(I) complexes, the choice of substituents at the silicon atom of [PSiP] pincer ligands influences the formation and reactivity of dinitrogen complexes, with increased electron density at the cobalt center favoring N₂ coordination through enhanced π-backdonation rsc.org.

The steric bulk of silyl substituents also plays a crucial role. Bulky silyl groups can influence the coordination geometry around the metal center, create steric hindrance that dictates substrate access, or promote the formation of coordinatively unsaturated species. The electronic and steric properties are interconnected, and their precise tuning through judicious selection of silyl substituents is a fundamental aspect of designing this compound-based ligands for specific applications in coordination chemistry nih.govwikipedia.org.

Catalytic Applications of Silylpyridines and Their Derivatives

Silylpyridines as Precursors in Catalytic Cycles

Silylpyridines can be strategically employed as precursors in catalytic cycles, undergoing transformations to generate reactive intermediates crucial for subsequent reactions, particularly in asymmetric synthesis and dearomatization processes.

N-Acylpyridinium Ion-Mediated Asymmetric Catalysis

The activation of the pyridine (B92270) nitrogen atom is a common strategy to enhance its electrophilicity, often leading to the formation of pyridinium (B92312) ions. Silylpyridines, particularly those substituted at the 3-position, can be activated with acyl chlorides to generate transient N-acylpyridinium salts. These highly reactive intermediates are susceptible to nucleophilic attack, forming dihydropyridine (B1217469) derivatives researchgate.netmdpi.com.

A notable application involves bulky 3-geminal bis(silyl) pyridines. When activated with acyl chlorides to form N-acylpyridinium salts, these compounds react with Grignard reagents, exhibiting high C-6 regioselectivity researchgate.net. Furthermore, the development of chiral acylating groups has enabled highly diastereoselective 1,2-additions to the pyridinium ring. For instance, a chiral auxiliary, when combined with a 3-silyl-4-methoxypyridine, directs nucleophilic addition to C6 over C2 due to the steric bulk of the silyl (B83357) group, while the C4-methoxy group blocks C4 addition, leading to excellent diastereoselectivity scripps.edu.

Organozinc reagents have also proven to be effective nucleophiles in the regio- and enantioselective dearomatization of N-acylpyridiniums. Chiral copper/phosphoramidite catalysts facilitate the asymmetric addition of dialkylzinc nucleophiles to 4-methoxy-N-benzyloxycarbonyl pyridiniums, yielding dihydropyrido-4-ones with exclusive C-2 functionalization mdpi.com. Similarly, the addition of configurationally stable chiral lithiated boronic esters to N-acylpyridinium salts, particularly those activated by an electron-withdrawing group at the 3-position, has been shown to proceed with high diastereoselectivities and retention of enantioselectivity researchgate.net.

Table 1: Examples of N-Acylpyridinium Ion-Mediated Asymmetric Catalysis Involving Silylpyridines

| Silylpyridine Precursor | Activating Agent | Nucleophile | Catalyst Type | Regioselectivity | Stereoselectivity | Reference |

| 3-geminal bis(silyl) pyridine | Acyl chloride | Grignard reagent | N/A | High C-6 | N/A | researchgate.net |

| 3-silyl-4-methoxypyridine | Chiral acyl chloride | Organometallic | Chiral Auxiliary | High C-6 | High Diastereoselectivity | scripps.edu |

| 4-methoxy-N-benzyloxycarbonyl pyridinium (derived) | N/A | Dialkylzinc | Chiral Copper/Phosphoramidite | Exclusive C-2 | Enantioselective | mdpi.com |

| N-acylpyridinium (3-EWG substituted) | N/A | Chiral lithiated boronic ester | N/A | N/A | High Diastereoselectivity, Enantioretentive | researchgate.net |

Dearomatization-Based Catalytic Platforms

The nucleophilic dearomatization of activated pyridines offers a direct and efficient pathway to synthesize polysubstituted dihydropyridine (DHP) derivatives, which are valuable synthetic intermediates mdpi.comresearchgate.net. The temporary dearomatization of pyridines has emerged as a powerful strategy for achieving challenging meta-selective C-H functionalization snnu.edu.cnnih.govnih.gov. In this approach, pyridines are transformed into more electron-rich intermediates, such as enamines or dienamines, which exhibit increased nucleophilicity, particularly at the β-nitrogen position. These dearomatized intermediates can then react with various electrophiles before undergoing rearomatization to yield the desired meta-functionalized pyridines snnu.edu.cnnih.gov.

Mechanistically, this can involve sequences like ring-opening and ring-closing via Zincke imine intermediates or dearomatization-rearomatization via oxazino-pyridine intermediates nih.gov. An example of this strategy is observed in the C-H silylation of pyridines. Although seemingly an electrophilic aromatic substitution, this reaction proceeds through a three-step sequence: initial pyridine hydrosilylation, followed by dehydrogenative C-H silylation of the intermediate enamine, and finally, a 1,4-dihydropyridine (B1200194) retro-hydrosilylation nih.gov. Zinc catalysts, such as Zn(OTf)₂, have been shown to catalyze the silylation of pyridine, 3-picoline, and quinoline (B57606), leading to meta-silylated products. The initial step in these reactions can involve either 1,4- or 1,2-hydrosilylation of the pyridine ring acs.org.

Directing Group Functions in Catalysis

Silyl groups, when strategically incorporated into pyridine structures or adjacent to arenes, can serve as effective directing groups, guiding catalytic reactions to specific C-H bonds and enabling highly regioselective functionalization.

Regioselective ortho-Functionalization of Arenes

Directing groups play a critical role in controlling the positional selectivity of C-H activation reactions, which are otherwise challenging due to the inherent inertness and ubiquitous nature of C-H bonds beilstein-journals.orgsnnu.edu.cn. Silyl groups can facilitate the precise installation of synthetic handles within arenes. For instance, ruthenium-catalyzed C(sp²)-H silylmethylation enables the regioselective functionalization of arenes at both ortho and meta positions when N-based directing groups are present nih.gov. The resulting benzyltrimethylsilanes are versatile intermediates that can undergo a variety of subsequent transformations, including nucleophilic aromatic substitution, carbonyl addition, olefination, and desilylation nih.gov. While not exclusively involving silylpyridines as the directing group, the principle of silyl-group-enabled regiocontrol is highly relevant. Pyridine and pyrimidine (B1678525) moieties themselves are recognized as effective directing groups in C-H activation researchgate.net.

Meta-Selective C-H Functionalization of Pyridines

Achieving meta-selective C-H functionalization of pyridines is particularly challenging due to the inherent electronic properties of the pyridine ring, which typically favor ortho- and para-functionalization snnu.edu.cnnih.govnih.govresearchgate.net. However, several strategies, including the use of directing groups and temporary dearomatization, have been developed to overcome this challenge snnu.edu.cnnih.gov.

As discussed in Section 5.1.2, temporary dearomatization is a key strategy where pyridines are transiently converted into electron-rich intermediates, such as enamines or dienamines, which are nucleophilic at the β-nitrogen position. These intermediates then undergo regioselective electrophilic functionalization before rearomatizing to yield the meta-substituted products snnu.edu.cnnih.gov.

Role in Hydrosilylation and Hydroboration Catalysis

While silylpyridines are not typically employed as the primary catalysts for hydrosilylation or hydroboration, they play significant roles as substrates, products, or key intermediates within catalytic cycles involving silyl groups.

Hydrosilylation involves the catalytic addition of Si-H bonds across unsaturated bonds, such as C=C, C=O, or C=N, typically mediated by transition metal catalysts like platinum, palladium, iron, or nickel libretexts.orgwikipedia.orgmdpi.com. In the context of silylpyridines, the C-H silylation of pyridines can occur via a mechanism that involves pyridine hydrosilylation as a crucial initial step, leading to the formation of silylated dihydropyridine intermediates nih.govacs.org. For instance, zinc catalysts have been shown to initiate pyridine silylation, potentially through 1,4- or 1,2-hydrosilylation pathways acs.org. Palladium-catalyzed regioselective silaboration of pyridines also results in the synthesis of silylated dihydropyridines researchgate.net. These examples highlight silylpyridines as products or intermediates derived from hydrosilylation reactions of the pyridine ring itself.

Hydroboration, the addition of B-H bonds to unsaturated compounds, is a fundamental reaction in organic synthesis, often leading to anti-Markovnikov products organic-chemistry.orgwikipedia.org. While silyl anions (e.g., KSi(SiMe₃)₃) have been reported as effective initiators for the hydroboration of aldehydes and ketones by activating pinacolborane (HBpin) nih.gov, there is no direct evidence in the provided search results of silylpyridines themselves acting as catalysts for hydroboration. However, the involvement of silyl groups in the broader context of boron chemistry is evident, as seen in the dearomatization of pyridines using a silylboration strategy, where N-silyl-1,4-dihydropyridines are detected as unstable reaction products mdpi.com. This indicates that while silylpyridines may not be the catalysts, they can be integral components or products in transformations that leverage the reactivity of silicon and boron species.

Catalytic Reduction and Dearomatization of N-Heteroarenes

The catalytic reduction and dearomatization of N-heteroarenes represent a powerful strategy for accessing saturated or partially saturated heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. Silylpyridines, particularly in the form of N-silyl enamine intermediates, are central to these processes, often generated via hydrosilylation reactions. fishersci.careadthedocs.io

Various catalytic systems have been developed to achieve the dearomatization of N-heteroarenes using silanes. Borane catalysts, such as B(C₆F₅)₃, facilitate hydrosilylation leading to N-silyl enamine intermediates and subsequently 1,3-bis-silylated products. fishersci.careadthedocs.io The regioselectivity of N-silyl enamine formation can vary depending on the N-heteroarene; for instance, quinolines and 2- and 3-substituted pyridines typically undergo 1,4-hydrosilylation, while isoquinolines and 4-substituted pyridines tend to favor 1,2-hydrosilylation. fishersci.ca

Transition metal catalysts have also proven effective. Titanocene complexes, like Cp₂TiMe₂, interact with silane (B1218182) and pyridine to form hydride intermediates, which are believed to be key in the dearomatization of pyridine, leading to 1,2-dihydropyridine complexes that subsequently yield N-silyl-1,2-dihydropyridine products upon σ-bond metathesis with silane. fishersci.careadthedocs.io Ruthenium complexes, such as [Cp(iPr₃P)Ru(NCCH₃)₂]⁺, catalyze the regioselective hydrosilylation of pyridines to 1,4-dihydropyridines. These catalysts show tolerance for substituents at the 3- and 5-positions of the pyridine ring but are less effective with substituents at the 2-, 4-, and 6-positions. wikipedia.org

Zinc salts, such as zinc triflate (Zn(OTf)₂), can catalyze the dehydrogenative silylation of pyridines, picolines, and quinolines. For pyridine, this reaction with triethylsilane can yield 3-(triethylthis compound) and 3,5-bis-(triethylsilyl)pyridine, with the ratio influenced by reactant stoichiometry. Mechanistic studies suggest that the silylation of pyridine can proceed via either a 1,2- or 1,4-hydrosilylation addition as initial steps. sigmaaldrich.com

The N-silyl enamines generated in these dearomatization reactions are versatile intermediates. They can be further transformed into various derivatives, such as tetrahydroquinoline derivatives or 3-trifluoromethylated compounds. readthedocs.io Moreover, these N-silyl enamines can act as C-nucleophiles in subsequent catalytic processes, expanding their synthetic utility. nih.gov

Table 1: Examples of Catalytic Reduction and Dearomatization of N-Heteroarenes

| Catalyst System | N-Heteroarene Substrate | Hydrosilane Reagent | Primary Product Type | Regioselectivity | Key Intermediate | Reference |

| B(C₆F₅)₃ | Quinoline, Pyridine, Isoquinoline | Silane | N-silyl enamines, 1,3-bis-silylated products | 1,4- or 1,2-addition | N-silyl enamine | fishersci.careadthedocs.io |

| Cp₂TiMe₂ | Pyridine | Silane | N-silyl-1,2-dihydropyridine | 1,2-addition | 1,2-dihydropyridine complex | fishersci.careadthedocs.io |

| [Cp(iPr₃P)Ru(NCCH₃)₂]⁺ | Pyridine (3- & 5-substituted) | Silane | 1,4-dihydropyridine | 1,4-regioselective | N-silylpyridinium ion | wikipedia.org |

| Zn(OTf)₂ | Pyridine, 3-Picoline, Quinoline | Triethylsilane | 3-(triethylthis compound), 3,5-bis-(triethylsilyl)pyridine | Meta-silylation | N-silyl-1,4-dihydropyridine | sigmaaldrich.com |

Stereocontrol and Site Selectivity in Catalytic Processes

Achieving precise stereocontrol and site selectivity is paramount in synthetic chemistry. This compound-based systems and silylation strategies have demonstrated remarkable capabilities in this regard.

For instance, a Rhodium-Aluminum (Rh-Al) complex has been developed for the C2-selective mono-silylation of pyridines with hydrosilanes. This high site-selectivity is attributed to the coordination of the pyridine to the Lewis-acidic aluminum center, which pre-organizes the substrate for C(2)–H bond activation at the proximal rhodium center. fishersci.ca

In the realm of C-H functionalization, silyl-bipyridine pincer ligands in iridium-catalyzed reactions have enabled meta-selective C-H borylation of pyridines, showcasing how ligand design can dictate regioselectivity. uni-freiburg.de Similarly, nickel catalysts incorporating bifunctional N-heterocyclic carbene (NHC) ligands can achieve C3-selective C-H alkenylation of pyridines. This directive ligand system can override the intrinsic electronic activation that typically favors C2 and C4 positions, allowing for the late-stage functionalization of complex molecules containing pyridine motifs.

Stereocontrol can also be achieved in dearomatization reactions. Chiral copper complexes, in the presence of dimethoxymethyl silane, catalyze the C-4 regioselective addition of styrenes to pyridines, leading to unstable N-silyl-1,4-dihydropyridines. Furthermore, a multi-step, one-pot process involving iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines, followed by palladium-catalyzed asymmetric allylic alkylation, has yielded N-protected tetrahydropyridines with high enantioselectivity (up to 97% ee). In this sequence, the N-silyl enamines serve as novel nucleophiles, overcoming the inherent nucleophilic selectivity of pyridines to access challenging C-3-substituted tetrahydropyridine (B1245486) products. nih.gov

Table 2: Examples of Stereocontrol and Site Selectivity in this compound-Related Catalysis

| Catalyst System | Substrate | Reaction Type | Selectivity Achieved | Key Feature | Reference |

| Rh-Al Complex | Pyridines | C-H Silylation | C2-selective mono-silylation | Pyridine coordination to Lewis-acidic Al | fishersci.ca |

| Ir/Silyl-bipyridine Pincer | Pyridines | C-H Borylation | Meta-selective C-H borylation | Ligand control | uni-freiburg.de |

| Ni/Bifunctional NHC | Pyridines | C-H Alkenylation | C3-selective C-H alkenylation | Overrides intrinsic C2/C4 selectivity | |

| Chiral Copper Complex | Pyridines, Styrenes | Dearomative Silylboration | C-4 regioselective addition | Formation of unstable N-silyl-1,4-dihydropyridines | |

| Ir(I) / Pd(0) | Substituted Pyridines | Dearomative 1,2-Hydrosilylation / Asymmetric Allylic Alkylation | High enantioselectivity (up to 97% ee) for C-3-substituted tetrahydropyridines | N-silyl enamines as nucleophiles | nih.gov |

Specialized Catalytic Transformations Involving this compound Complexes

Beyond general reduction and selectivity, this compound complexes are instrumental in more specialized catalytic transformations.

Catalytic Silane Deuteration via C-D Bond Activation

Silyl-pyridine-amine pincer-ligated iridium complexes have been successfully employed as catalysts for the Si-H deuteration of trialkylsilanes. This transformation proceeds efficiently at room temperature, utilizing readily available deuterium (B1214612) sources such as benzene-d6 (B120219). The mechanism involves the crucial C-D bond activation of benzene-d6 and subsequent H/D exchange, leading to high conversions (94-99%).

This catalytic method provides a clean and straightforward route to prepare deuterated silanes, which are valuable in various fields, including mechanistic studies and the synthesis of deuterated compounds. Substrates amenable to this deuteration include triethylsilane, triphenylsilane, dimethylphenylsilane, and 1,1,1,3,5,5,5-heptamethyltrisiloxane. Other deuterium sources like D₂O and D₂ have also been explored for silane deuteration.

Table 3: Catalytic Silane Deuteration with Silyl-Pyridine-Amine Iridium Complexes

| Catalyst Type | Silane Substrate | Deuterium Source | Conversion (%) | Conditions | Reference |

| Iridium–hydrido complex (Silyl–pyridine–amine pincer ligand) | Trialkylsilanes, Triethylsilane, Triphenylsilane, Dimethylphenylsilane, 1,1,1,3,5,5,5-heptamethyltrisiloxane | Benzene-d6 | 94-99 | Room temperature |

Catalytic Redistribution of Arylsilanes

While the catalytic redistribution of silanes is a known area in silicon chemistry, direct detailed research findings specifically focusing on the involvement of "this compound" complexes in the catalytic redistribution of arylsilanes were not extensively covered in the provided search results. This area may represent a more niche application or be discussed under broader categories of silicon-based catalysis.

Cross-Coupling Reactions Facilitated by Silylpyridines

Silylpyridines, particularly those with silyl groups directly attached to the pyridine ring, serve as highly versatile building blocks in organic synthesis. The introduction of a silyl group onto a pyridine ring provides a stable handle that can be readily transformed into a variety of other functional groups, making the silylated pyridine a valuable intermediate for subsequent cross-coupling reactions. sigmaaldrich.comfishersci.ca

For instance, 2-silylpyridines, although historically challenging to synthesize directly, can be converted into C2-functionalized pyridines through various transformations of the silyl group. fishersci.ca The ability to directly silylate N-heteroarenes, as demonstrated by zinc-catalyzed silylation, generates silylated compounds that are inherently useful in diverse cross-coupling methodologies, enabling the construction of more complex molecular architectures. sigmaaldrich.com While silylpyridines themselves are not typically the direct catalysts in cross-coupling reactions, their strategic synthesis and subsequent derivatization are crucial for accessing a wide range of functionalized pyridine derivatives via established cross-coupling protocols.

Advanced Spectroscopic Characterization and Computational Studies

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental spectroscopic data by providing theoretical predictions and mechanistic insights.

Density Functional Theory (DFT) calculations are extensively used to model the electronic structure, stability, and reactivity of silylpyridines and their intermediates. DFT allows for the prediction of molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be directly compared with experimental data for validation oecd.orgbioglobax.comresearchgate.net.

A significant application of DFT in the study of silylpyridines involves the elucidation of reaction mechanisms and the characterization of transient intermediates msu.eduresearchgate.net. For example, DFT calculations have been employed to understand the stabilization of silyl (B83357) cation centers by the quinoline (B57606) nitrogen atom in heteroarylsilyl cations, demonstrating the formation of strained and quasi-planar 4-membered rings and how substituents can reinforce the Si-N interaction through p-π conjugation csj.jp. These computational studies provide a deeper understanding of the electronic factors governing the structure and reactivity of silylpyridines, often revealing pathways and intermediates that are challenging to observe experimentally.

Modeling of Transition States and Energy Landscapes

Computational modeling, particularly using Density Functional Theory (DFT), plays a pivotal role in elucidating the intricate reaction mechanisms of silylpyridine systems by mapping their potential energy landscapes and identifying key transition states. This approach allows for the prediction of reaction pathways and the calculation of activation energies, which are otherwise inaccessible through experimental observation alone. hi.isschrodinger.com

For instance, studies on N-silylenamines, which are often derived from pyridines, have utilized DFT calculations to understand their reaction mechanisms and regiochemistry. These computational analyses can reveal the involvement of specific intermediates and the nature of bond-forming and bond-breaking events. In some cases, a concerted metalation deprotonation mechanism has been proposed, followed by subsequent alkyne insertion, to explain the observed product formation. acs.org

Furthermore, DFT calculations have provided insights into the dearomatization processes of pyridines, which can involve the formation of N-silyl-1,4-dihydropyridines. For example, in magnesium-catalyzed systems, DFT has been employed to determine the energy barriers associated with the dearomatization process, confirming the feasibility of proposed pathways. frontiersin.org Similarly, the mechanism for the dearomatization of pyridine (B92270) with organocalcium reagents, involving pyridine coordination, 1,2-insertion, and a 1,3-shift (Cope rearrangement), has been supported by DFT calculations. mdpi.com The ability to locate and characterize transition state structures computationally is essential for predicting reaction rates and understanding the factors that govern reaction outcomes. hi.isschrodinger.com

Elucidation of Electronic Structure and Bonding Interactions

The electronic structure and bonding interactions within this compound compounds are critical determinants of their chemical behavior. A combination of advanced spectroscopic techniques and computational methods provides a comprehensive understanding of these properties.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound derivatives. Both ¹H NMR and ¹³C NMR provide detailed information on the chemical environment of protons and carbons, respectively, including chemical shifts and coupling constants, which are indicative of connectivity and electronic distribution. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to unequivocally assign signals and establish complex bonding networks, including those involving the silicon atom. Variable-temperature NMR can also reveal dynamic processes, such as conformational changes or ligand exchange, in this compound complexes.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within this compound molecules, providing insights into their electronic energy levels and conjugation. For example, silyl-pyridine-amine pincer-ligated iridium complexes exhibit characteristic UV-Vis absorption bands at specific wavelengths, reflecting their electronic structure. Infrared (IR) spectroscopy complements NMR by identifying characteristic functional groups and vibrational modes, offering information about the bonding environment and molecular symmetry.

Computational Analysis (DFT, NBO, QTAIM): Density Functional Theory (DFT) is a cornerstone for theoretical investigations into the electronic structure of molecules. ijnc.ir DFT calculations can provide detailed information on molecular geometries, charge distributions, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding reactivity. lehigh.edu

Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous topological analysis of the electron density, providing a unique framework to define atoms and bonds within a molecule. mdpi.comresearchgate.net By identifying bond critical points (BCPs) and analyzing the electron density and its Laplacian at these points, QTAIM can characterize the nature and strength of chemical bonds, including the silicon-nitrogen or silicon-carbon bonds within silylpyridines. mdpi.com While specific QTAIM analyses for the Si-N bond in silylpyridines are not detailed in the provided search results, the method's general applicability to analyze bonding in complex systems (e.g., hydrogen bonds, halogen bonds) indicates its utility for such investigations. ijnc.irresearchgate.net

Prediction of Reactivity and Selectivity in this compound Systems

Computational methods are increasingly indispensable for predicting the reactivity and selectivity of chemical reactions, thereby accelerating the development of new synthetic methodologies. uliege.bemi-6.co.jprsc.org For this compound systems, this predictive power is particularly valuable in designing transformations that achieve specific regio- or stereochemical outcomes.

DFT calculations are routinely employed to estimate reaction pathways, including transition state energies and the relative stabilities of intermediates and products. This allows chemists to predict whether a given this compound substrate will undergo a desired transformation and to identify the most favorable reaction channels. rsc.org

A notable application in this compound chemistry involves the regioselective and stereoselective control of reactions. For instance, the hydroamination of alkynes with N-silylamines, which leads to the regioselective formation of N-silylenamines, has been explored computationally to understand and predict the preferred site of addition. These N-silylenamines can then serve as versatile nucleophiles in subsequent reactions, such as additions to α,β-unsaturated carbonyls to yield substituted pyridines, with the regiochemistry guided by computational insights. acs.org

Furthermore, the development of enantioselective reactions involving N-silyl-1,4-dihydropyridines highlights the predictive capabilities of computational chemistry. For example, chiral copper complexes have been shown to catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of silanes, leading to the formation of N-silyl-1,4-dihydropyridines. mdpi.com Computational studies can provide mechanistic details that explain the observed high enantioselectivity and regioselectivity, guiding the design of more efficient and selective catalysts. mdpi.comescholarship.org The distinction between regioselectivity (preference for reaction at one site over others) and stereoselectivity (preference for forming one stereoisomer over others) is crucial in predicting the outcome of complex reactions in this compound chemistry. khanacademy.orgyoutube.com

The integration of quantum chemical calculations with machine learning models is also emerging as a powerful approach to predict reaction outcomes, including regioselectivity and site-selectivity, with increased speed and accuracy, thereby reducing the need for extensive experimental screening. uliege.bemi-6.co.jpmit.educhemrxiv.org

Transformative Applications in Complex Molecule Synthesis

Late-Stage Functionalization in Advanced Synthesis

Modification of Biologically Relevant and Pharmaceutical Compounds

Silylpyridine derivatives have emerged as valuable building blocks in the synthesis and modification of complex molecules, particularly within the realms of biologically relevant compounds and pharmaceuticals. Their utility stems from the unique electronic and steric properties conferred by the silyl (B83357) group, which can influence reactivity, regioselectivity, and stereoselectivity in various organic transformations. The pyridine (B92270) scaffold itself is a ubiquitous motif in medicinal chemistry, with a significant percentage of small-molecule drugs containing nitrogen heterocycles, including pyridine derivatives sciencepublishinggroup.com. This inherent importance of the pyridine core, combined with the versatility introduced by silyl groups, positions silylpyridines as strategic intermediates for drug discovery and optimization.

One notable application of silylpyridines in the modification of biologically relevant compounds is exemplified by their role in the total synthesis of natural products. For instance, 3-triisopropylthis compound has been successfully employed as a key intermediate in the asymmetric synthesis of the indolizidine alkaloid (±)-elaeokanine A researchgate.netclockss.org. This synthesis highlights the capacity of silylpyridines to facilitate highly controlled chemical reactions crucial for constructing complex chiral architectures found in natural products.

The incorporation of silyl groups, such as the triisopropylsilyl group, can serve multiple purposes in synthetic strategies. Beyond acting as protecting groups, silyl groups can direct reactivity, stabilize intermediates, or serve as latent functional handles for further transformations. The ability to introduce and manipulate these groups on the pyridine scaffold provides a powerful tool for late-stage modification of existing drug candidates or for the de novo synthesis of novel biologically active molecules nih.gov. The concept of silicon as a bioisostere for carbon further underscores the potential of silyl-modified compounds in drug design, where subtle changes in molecular structure can significantly impact biological activity, bioavailability, and metabolic stability researchgate.netmdpi.com.

The detailed findings for the synthesis of (±)-elaeokanine A are summarized in the table below:

| Compound Involved | Role of this compound Derivative | Key Transformation | Selectivity Achieved | Number of Steps from this compound |

| (±)-Elaeokanine A | Precursor (3-Triisopropylthis compound) | Asymmetric electrophilic α-amidoalkylation | High regio- and diastereoselectivity researchgate.net | 6 steps researchgate.net |

| N-acyl-1,2-dihydropyridine | Intermediate | Formation via α-amidoalkylation | High regio- and diastereoselectivity researchgate.net | - |

| 1,2,3,6-tetrahydropyridine | Intermediate | Conjugate reduction and chiral auxiliary removal | Enantiomerically pure researchgate.net | - |

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Strategies for Silylpyridine Architectures

Future synthetic strategies for this compound architectures are focused on enhancing efficiency, selectivity, and sustainability. Recent advancements have demonstrated the potential of direct C–H silylation of pyridines, offering a more atom-economical route compared to traditional methods. For instance, the dehydrogenative silylation of pyridine (B92270), picolines, and quinoline (B57606) using readily available zinc triflate (Zn(OTf)₂) as a catalyst has been reported, yielding silylated products where the silyl (B83357) groups are meta to the nitrogen. acs.org This method, while sometimes providing moderate to modest yields, is noteworthy for its simplicity. acs.org

Beyond zinc, other catalytic systems, including transition metals like iridium (Ir), ruthenium (Ru), and copper (Cu), as well as main group catalysts such as potassium tert-butoxide (KOtBu), have been explored for C–H silylation of N-heteroarenes. acs.orgresearchgate.netnih.gov The use of Earth-abundant metal species, like KOtBu, to catalyze the direct silylation of aromatic heterocycles with hydrosilanes under mild and scalable conditions represents a significant step towards greener synthesis. acs.org

The development of one-pot procedures and the synthesis of sterically hindered silylpyridines are also key areas. A convenient one-pot procedure for synthesizing sterically hindered 3-silylpyridines, starting from 3-bromopyridine (B30812), has been reported, which can then be utilized in asymmetric synthesis. researchgate.net These advancements facilitate the creation of complex molecular scaffolds and enantioenriched products. researchgate.netacs.orgnih.govnih.gov The integration of this compound formation into broader synthetic sequences, such as dearomative 1,2-hydrosilylation followed by asymmetric allylic alkylation, allows for the synthesis of challenging C-3-substituted tetrahydropyridine (B1245486) products with high enantioselectivity. nih.govnih.gov

Exploration of Novel Catalytic Systems for this compound-Mediated Transformations

The exploration of novel catalytic systems is crucial for expanding the utility of silylpyridines in chemical transformations. Silylpyridines can serve as directing groups or as reactive intermediates, enabling diverse synthetic pathways. Transition metal catalysts, including palladium (Pd), iridium (Ir), copper (Cu), ruthenium (Ru), and iron (Fe), continue to be central to these developments. acs.orgresearchgate.netnih.govnih.govfrontiersin.orgnii.ac.jpresearchgate.net For example, an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines generates N-silyl enamines, which can then act as nucleophiles in subsequent palladium-catalyzed asymmetric allylic alkylation reactions. nih.govnih.gov